molecular formula C8H8N2O2 B135490 2,6-Diacetylpyrazine CAS No. 132855-06-2

2,6-Diacetylpyrazine

Cat. No. B135490
M. Wt: 164.16 g/mol
InChI Key: HQKWPJGYSWKVST-UHFFFAOYSA-N
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Description

2,6-Diacetylpyridine is an organic compound with the formula C5H3N(C(O)CH3)2. It is a white solid that is soluble in organic solvents . It is a disubstituted pyridine and a precursor to ligands in coordination chemistry .


Synthesis Analysis

The synthesis of 2,6-diacetylpyridine begins with oxidation of the methyl groups in 2,6-lutidine to form dipicolinic acid. This process has been well established with potassium permanganate and selenium dioxide . The diketone can be formed from the diester of picolinic acid groups through a Claisen condensation .


Molecular Structure Analysis

The first molecular complexes of Cr(III) with chelating 2,6-diacetylpyridine-bis(thiosemicarbazone) Schiff-base ligand (H2daptsc), Cr(Hdaptsc)(H2O)1.4(CH3OH)0.62·1.4CH3OH (1), Cr(Hdaptsc)(H2O)22·1.3C2H5OH (2), Cr(Hdaptsc)(H2O)22·H2O (3), Cr(H2daptsc)(H2O)23·2h2O (4), [Cr(Hdaptsc)(N3)2]·CH3OH (5), [Cr(Hdaptsc)(N3)2]·1.25H2O (6) have been synthesized, and their crystal structures have been studied .


Chemical Reactions Analysis

Homobinuclear chelate complexes of the 2,5-diacetylpyrazine anion radical with the d and d metal fragments Zn, [(PPh)Cu], (OC)ClRe and [(bpy)Ru] have been studied by ESR and cyclic voltammetry .


Physical And Chemical Properties Analysis

2,6-Diacetylpyridine is a white solid that is soluble in organic solvents . It has a molecular formula of C9H9NO2 and an average mass of 163.173 Da .

Scientific Research Applications

Chemical Synthesis and Biological Activities

  • Synthesis of Bisazachalcone Derivatives: 2,6-Diacetylpyrazine derivatives, specifically 3,5-diacetyl-2,6-dimethylpyridine, have been synthesized through aldol-crotonic condensation reactions. These derivatives were cyclized to form bisderivatives of 4,5-dihydro-1H-pyrazole and bishydrazones. Their analgesic activity was evaluated, highlighting the compound's potential in medicinal chemistry (Oleshchuk et al., 2019).

Coordination Chemistry and Metal Complexes

  • Formation of Macrocyclic Schiff Bases: Reaction of 2,6-diacetylpyrazine with diprimary amines in the presence of metal ions results in complexes of macrocyclic Schiff bases. These complexes have been studied for their ability to act as receptors for small bridging substrate molecules, demonstrating the compound's significance in coordination chemistry (Nelson, 1982).

Antimicrobial and Antitumor Activities

  • Potential Antimicrobial Agents: Pyrazine functionalized Ag(I) and Au(I)-NHC complexes, including those derived from 2,6-diacetylpyrazine, have shown potent antimicrobial activity against human pathogens resistant to conventional antibiotics. This research indicates the potential of these compounds in developing new classes of antibiotics (Roymahapatra et al., 2012).
  • Antitumor Properties: Certain derivatives of 2,6-diacetylpyrazine have demonstrated significant antitumor properties. For instance, novel pyrazoline derivatives bearing the 4-aryloxy-7-chloroquinoline fragment have shown remarkable activity against various cancer cell lines (Montoya et al., 2014).

Analytical Chemistry and Sensor Development

  • Development of Chemosensors: 2,6-Diacetylpyrazine compounds have been utilized in the development of chemosensors. These sensors are designed to detect specific ions or molecules, illustrating the compound's utility in analytical applications. The specific use of 2,6-diacetylpyrazine in sensor technology is an area of ongoing research.

Food Chemistry and Flavor Compounds

  • Formation in Maillard Reaction: In food chemistry, 2,6-diacetylpyrazine is a known product of the Maillard reaction, which contributes to the flavor profile of various foods. Its formation and the mechanisms involved are subjects of interest in the study of food flavors and aromas (Adams et al., 2008).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

There are numerous pyrazine and phenazine compounds that demonstrate biological activities relevant to the treatment of disease . In the future, these compounds could be used in the treatment of various diseases, including cancer .

properties

IUPAC Name

1-(6-acetylpyrazin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-5(11)7-3-9-4-8(10-7)6(2)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKWPJGYSWKVST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=CC(=N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diacetylpyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
L Beaufort, F Benvenuti, AF Noels - Journal of Molecular Catalysis A …, 2006 - Elsevier
The synthesis of a new series of 2,6-bis(imino)pyrazinyl ligands, [ArNCPyzCNAr] where the aryl groups Ar=naphtyl, 2,6-dimethylphenyl, 2,6-diisopropylphenyl, 2,4,6-trimethylphenyl, …
Number of citations: 29 www.sciencedirect.com
A Fernández-Mato, G Blanco, JM Quintela, C Peinador - Tetrahedron, 2008 - Elsevier
A series of new 2-[1,8]naphthyridinyl and bis(2-[1,8]naphthyridinyl) bridging ligands with multidentate binding sites were prepared using 2-amino-5-cyano-6-ethoxy-4-phenyl-3-…
Number of citations: 23 www.sciencedirect.com
MA Halcrow - New Journal of Chemistry, 2014 - pubs.rsc.org
Developments in the chemistry of 2,6-di(pyrazol-1-yl)pyridine (1-bpp) and 2,6-di(pyrazol-3-yl)pyridine (3-bpp), their derivatives and their complexes are surveyed, with emphasis on the …
Number of citations: 102 pubs.rsc.org
JR Billups, ZN Fokakis, SE Creutz - Inorganic Chemistry, 2020 - ACS Publications
Redox noninnocent ligands are known to be involved in altering the overall electronic nature of organometallic complexes by serving as an electron reservoir. Pyrazine(diimine) …
Number of citations: 3 pubs.acs.org
NI Regenauer, S Settele, E Bill, H Wadepohl… - Inorganic …, 2020 - ACS Publications
Iron complexes supported by novel π-acidic bis(imino)pyrazine (P Pz DI) ligands can be functionalized at the nonligated nitrogen atom, and this has a marked effect on the redox …
Number of citations: 16 pubs.acs.org
D Sanchez Arana, JR Billups… - Journal of …, 2022 - Taylor & Francis
The synthesis, molecular and electronic structures, and redox properties of pyrazine(diimine) (P z DI) metal dihalide complexes ( DiPP P Z DI)MX 2 (DiPP = 2,6-diisopropylphenyl; M = …
Number of citations: 1 www.tandfonline.com
L Li, PT Gomes - Olefin Upgrading Catalysis by Nitrogen-based Metal …, 2011 - Springer
The key advances in oligo- or polymerization of olefins catalyzed by the 2,6-bis(imino)pyridine-based iron and cobalt complexes were presented. Particular attention was paid to trace …
Number of citations: 4 link.springer.com
LJ Kershaw Cook - 2014 - etheses.whiterose.ac.uk
This thesis focuses on crystal engineering metal salts of 2,2’:6’,2’’-terpyridine and 2,6-di(pyrazol-1’-yl)pyridine to tune and better understand the cooperative spin crossover in the solid …
Number of citations: 3 etheses.whiterose.ac.uk

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